Methyl 2-amino-4-(piperidin-1-YL)butanoate
Description
Methyl 2-amino-4-(piperidin-1-YL)butanoate is a synthetic amino acid derivative featuring a piperidine moiety attached to a butanoate backbone. Its structure includes a methyl ester group at the carboxyl terminus, a primary amine at the C2 position, and a piperidine ring at the C4 position. This compound is of interest in medicinal chemistry, particularly for its structural similarity to G protein-coupled receptor (GPCR) agonists and antimicrobial agents .
Properties
Molecular Formula |
C10H20N2O2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
methyl 2-amino-4-piperidin-1-ylbutanoate |
InChI |
InChI=1S/C10H20N2O2/c1-14-10(13)9(11)5-8-12-6-3-2-4-7-12/h9H,2-8,11H2,1H3 |
InChI Key |
BWRRYRKPITWNQS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCN1CCCCC1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(piperidin-1-yl)butanoate typically involves the esterification of 2-amino-4-(piperidin-1-yl)butanoic acid with methanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated to reflux, and the product is isolated by distillation or crystallization .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification processes. These methods utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(piperidin-1-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Methyl 2-amino-4-(piperidin-1-yl)butanoate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-(piperidin-1-yl)butanoate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in GPCR Agonist Research
Methyl 2-amino-4-(piperidin-1-YL)butanoate shares key features with compounds investigated as GPR119 agonists, such as Ethyl 3-amino-5-(piperidin-1-yl)pentanoate (Compound B) and Propyl 2-amino-6-(pyrrolidin-1-yl)hexanoate (Compound A) .
| Property | This compound | Compound B | Compound A |
|---|---|---|---|
| Ester Group | Methyl | Ethyl | Propyl |
| Amino Position | C2 | C3 | C2 |
| Chain Length | Butanoate (C4) | Pentanoate (C5) | Hexanoate (C6) |
| Heterocycle | Piperidine | Piperidine | Pyrrolidine |
| Reported EC50 (GPR119) | Not available | 12 nM | 45 nM |
Key Findings :
- Ester Group Impact : The methyl ester in the target compound may enhance solubility compared to ethyl or propyl esters but could reduce metabolic stability due to faster hydrolysis .
- Chain Length: Shorter butanoate chains (vs. pentanoate/hexanoate) might reduce steric hindrance, favoring receptor access but possibly lowering potency due to reduced hydrophobic interactions .
Piperidine vs. Benzimidazole Derivatives
While piperidine-based compounds like this compound are explored for GPCR modulation, benzimidazole derivatives (e.g., 2-(chloromethyl)-1H-benzimidazole) are studied for antimicrobial activity .
| Property | Piperidine-Based Compound | Benzimidazole Derivatives |
|---|---|---|
| Core Structure | Saturated six-membered ring (1 N atom) | Fused benzene-imidazole ring (2 N atoms) |
| Bioactivity | GPCR agonism (e.g., GPR119) | Antimicrobial (e.g., Gram-positive bacteria) |
| Solubility | Moderate (polar amine + ester) | Low (aromatic, nonpolar) |
Key Findings :
- Piperidine derivatives generally exhibit better solubility and GPCR selectivity, whereas benzimidazoles show broader antimicrobial efficacy but poorer pharmacokinetic profiles .
Physicochemical and Pharmacokinetic Properties
Comparative data highlight trade-offs between structural modifications:
| Parameter | This compound | Compound B |
|---|---|---|
| Molecular Weight | ~230 g/mol | ~258 g/mol |
| LogP | Estimated 1.2 | 1.8 |
| Aqueous Solubility | High (methyl ester) | Moderate (ethyl ester) |
| Metabolic Stability | Likely low (methyl ester susceptibility) | Higher (ethyl ester) |
Implications :
- The methyl ester group improves solubility but may necessitate prodrug strategies to enhance stability.
- Piperidine’s basicity (pKa ~11) could promote ion trapping in acidic environments, enhancing tissue penetration .
Contradictory Evidence and Unresolved Questions
- Receptor Specificity: While piperidine-based compounds are linked to GPCRs like GPR119, notes contradictions in chemokine-related effects (e.g., angiogenesis), suggesting context-dependent receptor interactions .
- Antimicrobial Potential: No direct data exist for this compound, but benzimidazole comparisons suggest structural optimization could expand its utility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
